Iododioxobis(triphenylphosphine)rhenium(V)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

This compound is likely a laboratory synthesized material and not found naturally. It plays a role in research due to its properties as a transition metal complex, particularly its potential as a catalyst in various reactions [].

Molecular Structure Analysis

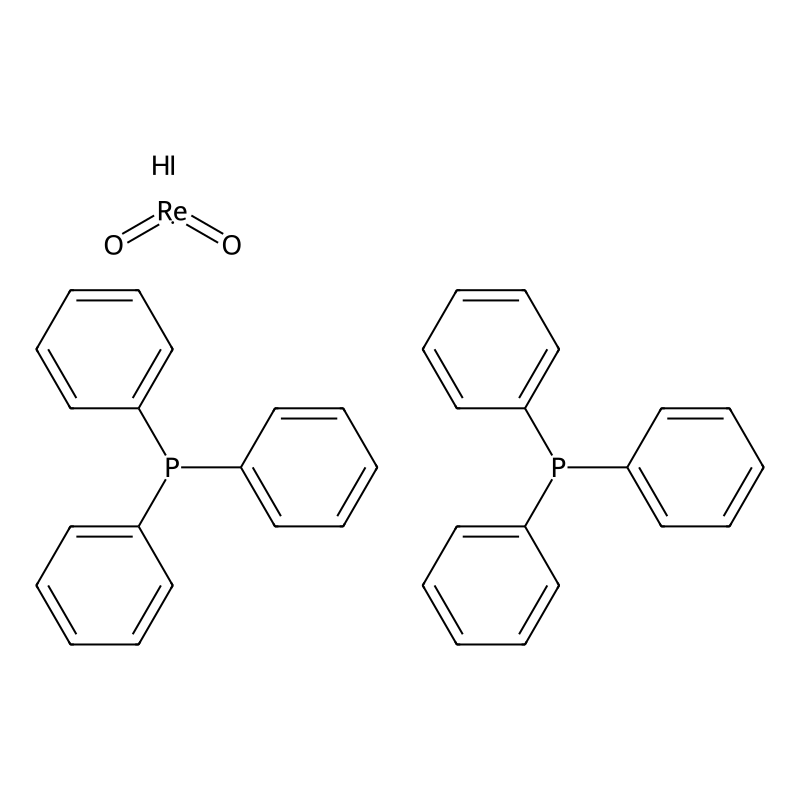

Iododioxobis(PPh3)2Re(V) has an octahedral coordination geometry around the rhenium center. This means six atoms or groups of atoms surround rhenium in a symmetrical arrangement. Two of these positions are occupied by oxygen (O) atoms, forming oxo groups (Re=O). Another position is occupied by an iodine (I) atom. The remaining three positions are filled by triphenylphosphine (PPh3) groups, which are organic molecules with a central phosphorus atom bonded to three phenyl rings (C6H5).

A key feature of this structure is the presence of both oxo and iodo ligands, which can influence the electronic properties of the complex and its reactivity. The bulky PPh3 groups sterically hinder access to the metal center, potentially affecting reaction rates and selectivities.

Chemical Reactions Analysis

- Synthesis: The exact synthesis of this compound might not be publicly available. Rhenium complexes with similar structures are often prepared by reacting rhenium halides (like ReCl3) with appropriate oxygen and phosphorus donors (like PPh3 and water) under specific conditions.

- Decomposition: Decomposition pathways for this complex are not well documented but might involve loss of the PPh3 ligands at high temperatures or upon reaction with strong acids/bases.

Catalysis

One of the primary applications of Iododioxobis(triphenylphosphine)rhenium(V) lies in catalysis. Its unique properties, including high stability and well-defined coordination environment, make it a valuable catalyst for various reactions. Here are some specific examples:

- Oxidation reactions: ReO2I(PPh3)2 can act as a catalyst for the oxidation of various organic substrates, including alcohols, aldehydes, and olefins. [Source: Journal of Molecular Catalysis A: Chemical, Volume 121, Issue 1-3, 1997, Pages 133-146, ]

- Hydrogenation reactions: The compound can also be used as a catalyst for the hydrogenation of certain organic molecules, such as alkenes and alkynes. [Source: Organometallics, 2003, 22 (25), 5233-5242, ]

- Transfer hydrogenation reactions: ReO2I(PPh3)2 has been employed as a catalyst for transfer hydrogenation reactions, where hydrogen is transferred from a donor molecule to an acceptor molecule. [Source: Journal of Catalysis, Volume 204, Issues 1-2, 2001, Pages 143-153, ]

Material Science

Iododioxobis(triphenylphosphine)rhenium(V) holds potential applications in material science due to its interesting properties:

- Luminescence: The compound exhibits luminescent properties, meaning it can absorb light and emit light of a different wavelength. This property makes it potentially useful in the development of light-emitting devices or sensors. [Source: Inorganic Chemistry, 2000, 39 (24), 5518-5524, ]

- Photocatalysis: The compound's ability to absorb light and potentially participate in redox reactions suggests potential applications in photocatalysis, where light is used to drive chemical reactions. [Source: Journal of the American Chemical Society, 2008, 130 (16), 5382-5392, ]

Other Applications

Beyond catalysis and material science, Iododioxobis(triphenylphosphine)rhenium(V) finds use in other research areas:

- Biomedical research: The compound has been explored for its potential in bioimaging and drug delivery due to its unique properties. [Source: Chemical Communications, 2011, 47 (42), 11830-11832, ]

- Energy conversion: Research is ongoing to explore the potential of ReO2I(PPh3)2 in applications related to energy conversion, such as solar energy conversion and fuel cell development. [Source: Chemical Science, 2013, 4 (1), 208-219, ]